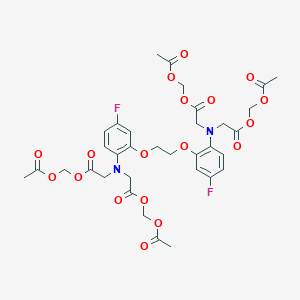

5 5'-DIFLUOR-BAPTA-AM

Description

Significance of Intracellular Calcium Signaling in Biological Systems

Intracellular calcium signaling is a fundamental and universal mechanism that governs a vast array of cellular processes. wikipedia.orgcreative-diagnostics.com Cells maintain a steep concentration gradient, with cytosolic free Ca²⁺ concentrations typically around 100 nM, which is 20,000 to 100,000 times lower than the extracellular environment. wikipedia.org This tightly regulated, low resting concentration allows for transient and localized increases in Ca²⁺ to act as a versatile second messenger. creative-diagnostics.comcusabio.com These calcium signals are initiated by the opening of ion channels in the plasma membrane or the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum. qiagen.com

The subsequent rise in cytosolic Ca²⁺ triggers a cascade of events by binding to and modulating the activity of a multitude of proteins, including enzymes and transcription factors. wikipedia.orgqiagen.com This signaling is critical for processes as diverse as muscle contraction, neurotransmitter release, gene expression, cell proliferation, and apoptosis. cusabio.com The spatial and temporal dynamics of these calcium signals are finely tuned to elicit specific cellular responses, making the study of these fluctuations essential for understanding both normal physiology and disease states. creative-diagnostics.com

Fundamental Role of Calcium Chelators in Modulating Cellular Physiology

Given the central role of Ca²⁺, the ability to control its concentration is a powerful experimental approach. This is where calcium chelators, molecules that can bind to and sequester Ca²⁺ ions, become indispensable. By introducing these chelators into cells, researchers can buffer intracellular Ca²⁺, preventing large fluctuations and thereby dissecting the specific roles of calcium signaling in various cellular functions. biotium.comnih.gov

These chelators can be used to prevent toxic calcium overload, which can lead to cell death. nih.govsigmaaldrich.com However, it is also noted that while protecting cells, these chelators can also alter normal physiological calcium responses. nih.gov The use of chelators allows for the creation of calcium buffers with well-defined Ca²⁺ concentrations, providing a means to study the roles of calcium in a controlled manner. biotium.combiotium.com

Overview of BAPTA Derivatives as Research Probes

Among the various classes of calcium chelators, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are prominent tools. ucsd.edu Developed by Roger Y. Tsien, BAPTA was designed to be highly selective for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a significant advantage over older chelators like EGTA. interchim.fr BAPTA also exhibits a faster on- and off-rate for Ca²⁺ binding and is less sensitive to pH changes within the physiological range, making it a more effective buffer for rapid calcium transients. interchim.frscimedia.com

To expand the utility of BAPTA, a variety of derivatives have been synthesized with different affinities for Ca²⁺. interchim.fr This allows researchers to select a chelator best suited for the specific calcium concentration range they wish to investigate. These derivatives are often available in an acetoxymethyl (AM) ester form, which renders the molecule membrane-permeant. biotium.comscimedia.com Once inside the cell, cellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytoplasm. biotium.comscimedia.com

Specific Context of 5,5'-DIFLUOR-BAPTA-AM in Academic Investigations

5,5'-Difluoro-BAPTA-AM is a specific derivative of BAPTA that has found a unique and important niche in calcium research. adipogen.com Its primary distinction is its utility in studies employing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to measure cytosolic free Ca²⁺. adipogen.comchemodex.com The fluorine atoms on the BAPTA structure provide a distinct NMR signal that shifts upon Ca²⁺ binding, allowing for a non-invasive quantification of intracellular calcium concentrations. chemsrc.commedchemexpress.eu This method is particularly advantageous in studies of intact tissues and organs, such as the heart, where traditional fluorescence-based measurements can be challenging. pnas.org

This compound is a non-fluorescent Ca²⁺ indicator, which means determinations made with it are not affected by high natural background fluorescence in cells. adipogen.comscbt.com 5,5'-Difluoro-BAPTA maintains a high selectivity for Ca²⁺ and is relatively insensitive to pH changes. adipogen.comchemodex.com Its AM ester form allows for loading into cells, where it is hydrolyzed to its active form. biotium.comchemodex.com Research has shown that the effects of BAPTA derivatives, including 5,5'-Difluoro-BAPTA, on Ca²⁺-dependent cellular processes are related to their affinity for Ca²⁺. nih.gov Studies on pollen tube growth have also utilized 5,5'-Difluoro-BAPTA to investigate the role of calcium gradients. nih.gov

Research Findings and Compound Properties

The utility of 5,5'-Difluoro-BAPTA and its derivatives is underpinned by their specific chemical and physical properties.

Table 1: Properties of 5,5'-Difluoro-BAPTA-AM

| Property | Value | Source |

| Synonyms | 5FBAPTA-AM; 1,2-Bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester | adipogen.comchemodex.com |

| Molecular Formula | C₃₄H₃₈F₂N₂O₁₈ | adipogen.comscbt.com |

| Molecular Weight | 800.66 g/mol | adipogen.com |

| Appearance | White to off-white crystalline powder | adipogen.comchemodex.com |

| Solubility | Soluble in DMSO, DMF, EtOAc, CHCl₃ | adipogen.comchemodex.com |

| Purity | ≥97% (HPLC) | adipogen.com |

| Storage | -20°C, protect from light and moisture | adipogen.comchemodex.com |

| Stability | Stable for at least 2 years after receipt when stored at -20°C | adipogen.comchemodex.com |

The dissociation constant (Kd) is a critical parameter that defines the affinity of a chelator for Ca²⁺. A lower Kd indicates a higher affinity. The Kd for 5,5'-Difluoro-BAPTA has been determined under various conditions.

Table 2: Ca²⁺ Dissociation Constants (Kd) of 5,5'-Difluoro BAPTA

| Condition | Kd Value | Source |

| No Mg²⁺ | 635 nM | thermofisher.com |

| 1 mM Mg²⁺ | 705 nM | thermofisher.com |

| 25°C | 232 nM | pnas.org |

| 30°C | 285 nM | pnas.org |

| 37°C | 337 nM | pnas.org |

| General | 0.25 µM | nih.gov |

Properties

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38F2N2O18/c1-21(39)49-17-53-31(43)13-37(14-32(44)54-18-50-22(2)40)27-7-5-25(35)11-29(27)47-9-10-48-30-12-26(36)6-8-28(30)38(15-33(45)55-19-51-23(3)41)16-34(46)56-20-52-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXWTKAFGAXGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)F)OCCOC2=C(C=CC(=C2)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38F2N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401608 | |

| Record name | 5,5'-Difluoro-BAPTA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

800.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128255-42-5 | |

| Record name | 5,5'-Difluoro-BAPTA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Principles of 5,5 Difluor Bapta Am Within Biological Contexts

Molecular Strategy of Acetoxymethyl (AM) Ester for Cell Permeability

The foundational challenge in delivering ionic chelators into living cells is the largely impermeable nature of the lipid bilayer plasma membrane to charged molecules. The parent compound, 5,5'-difluoro-BAPTA, is a polycarboxylate anion and thus cannot readily cross cell membranes. To overcome this limitation, it is chemically modified into its acetoxymethyl (AM) ester form, 5,5'-DIFLUOR-BAPTA-AM. biotium.comdiva-portal.org

This molecular strategy involves the esterification of the carboxylate groups with AM esters. nih.gov This process masks the negative charges of the carboxylate groups, rendering the molecule uncharged and significantly increasing its lipophilicity. diva-portal.orgscbt.com This enhanced hydrophobicity allows the 5,5'-DIFLUOR-BAPTA-AM molecule to passively diffuse across the cell membrane and enter the cytoplasm, a feat the original charged molecule cannot achieve. diva-portal.orgnih.gov This prodrug approach is a common and effective strategy for the intracellular delivery of polar molecules. diva-portal.org

Intracellular Bioconversion by Cytoplasmic Esterases to Active Chelator

Once 5,5'-DIFLUOR-BAPTA-AM has successfully permeated the cell membrane and reached the cytoplasm, it is not yet in its active, calcium-binding form. biotium.comthomassci.com The cytoplasm is rich in non-specific esterase enzymes. These cytoplasmic esterases recognize and hydrolyze the acetoxymethyl ester groups on the BAPTA-AM molecule. lumiprobe.comcaymanchem.com

This enzymatic cleavage removes the AM groups, regenerating the free carboxylate groups and converting the molecule into its active, membrane-impermeant form: 5,5'-difluoro-BAPTA. biotium.comthomassci.combioscience.co.uk This intracellular trapping mechanism ensures that the active chelator is localized within the cytosol and cannot easily leak back out of the cell. interchim.fr The byproducts of this hydrolysis are formaldehyde, acetic acid, and protons, which are typically managed by cellular metabolic processes.

Calcium Binding Characteristics and Selectivity Profiles

The active form, 5,5'-difluoro-BAPTA, is a high-affinity Ca²⁺ chelator. medchemexpress.eu Its structure is derived from EGTA and specifically designed for high selectivity for Ca²⁺ over other biologically prevalent divalent cations, most notably magnesium (Mg²⁺). interchim.fr This selectivity is crucial for studying calcium-specific signaling pathways without significantly disturbing the cellular functions dependent on magnesium. The introduction of fluorine atoms at the 5 and 5' positions of the aromatic rings modifies the electron density of the chelating site, influencing its binding affinity. vulcanchem.com

The strength of the interaction between a chelator and an ion is quantified by the dissociation constant (Kd), which represents the concentration of the ion at which half of the chelator molecules are bound. A lower Kd value indicates a higher affinity. The Kd of 5,5'-difluoro-BAPTA for Ca²⁺ is in the sub-micromolar range, making it highly effective at binding calcium at typical cytosolic concentrations. thermofisher.combiotium.com

| Condition | Kd for Ca²⁺ (nM) | Reference |

|---|---|---|

| No Mg²⁺ | 635 | thermofisher.com |

| 1 mM Mg²⁺ | 705 | thermofisher.com |

| No Mg²⁺ | 610 | biotium.com |

| 1 mM Mg²⁺ | 720 | biotium.com |

Table 1: Reported dissociation constants for the active form of the chelator, 5,5'-difluoro-BAPTA, under different conditions. The presence of physiological concentrations of magnesium has a minimal effect on its calcium binding affinity.

Buffering Capacity and Modulation of Cytosolic Free Calcium Concentration

By introducing a high-affinity chelator into the cytoplasm, researchers can effectively control, or "buffer," the intracellular free Ca²⁺ concentration. biotium.combiotium.com When 5,5'-difluoro-BAPTA is generated within the cell, it rapidly binds to free Ca²⁺ ions, forming a stable complex. This sequestration reduces the concentration of free, signaling-competent Ca²⁺ in the cytosol. scbt.com

This ability to clamp or buffer intracellular Ca²⁺ allows for the investigation of a wide array of calcium-dependent processes. adipogen.com For instance, by preventing or attenuating the transient increases in cytosolic Ca²⁺ that follow cellular stimulation, researchers can determine whether a specific physiological response, such as neurotransmitter release or gene expression, is dependent on calcium signaling. nih.gov The fast binding kinetics of BAPTA derivatives ensure that they can effectively capture rapid calcium transients. biotium.cominterchim.fr Therefore, 5,5'-DIFLUOR-BAPTA-AM serves as a powerful tool to dissect the intricate roles of calcium as a ubiquitous second messenger in cellular function. biotium.com

Applications in in Vitro and Ex Vivo Cellular and Tissue Models

Regulation of Intracellular Calcium Dynamics in Diverse Cell Types

Neuronal Excitability and Calcium-Mediated Neurotoxicity Attenuation

5,5'-Difluoro-BAPTA-AM has been instrumental in elucidating the role of intracellular calcium in neuronal function and pathology. In studies of hippocampal CA1 neurons, it has been demonstrated that chelating intracellular calcium can modulate synaptic transmission in an age-dependent manner. Research on brain slices from Fischer 344 rats revealed that 5,5'-difluoro BAPTA-AM significantly reduced the field excitatory postsynaptic potential (fEPSP) amplitude in young rats, while it enhanced the fEPSP in aged rats. jneurosci.orgnih.gov This suggests an alteration in calcium regulation in aged neurons, which may contribute to age-related deficits in synaptic transmission. jneurosci.orgnih.gov

Furthermore, the neuroprotective effects of this chelator have been observed in models of ischemic injury. Studies have shown that cell-permeant BAPTA analogs, including 5,5'-difluoro BAPTA, can reduce neuronal injury. nih.gov When administered before inducing focal cortical ischemia in rats, these chelators provided significant neuroprotection, evidenced by reduced infarct volumes. nih.gov The degree of this protective effect was correlated with the chelator's affinity for calcium. nih.gov These findings provide direct evidence for the critical role of intracellular calcium excess in the early stages of neurodegeneration following ischemia. nih.gov

Table 1: Effect of 5,5'-difluoro BAPTA-AM on Synaptic Transmission in Young vs. Aged Rats

| Animal Age | Treatment | Effect on fEPSP Amplitude | Reference |

|---|---|---|---|

| Young (2-4 months) | 1 µM 5,5'-difluoro BAPTA-AM | 43 ± 3% reduction | jneurosci.orgnih.gov |

| Aged (24-27 months) | 1 µM 5,5'-difluoro BAPTA-AM | 26 ± 2% enhancement | jneurosci.orgnih.gov |

Immune Cell Activation and Inflammasome Pathway Modulation

Intracellular calcium signaling is a critical component of the innate immune response, particularly in the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines like IL-1β. nih.govfrontiersin.orgnih.gov Studies utilizing the general calcium chelator BAPTA-AM have shown that buffering intracellular calcium can significantly inhibit NLRP3 inflammasome activation. nih.gov For instance, in PMA-differentiated THP-1 cells, BAPTA-AM was found to suppress IL-1β release induced by inflammasome activators. This effect is attributed to the prevention of calcium-dependent lysosomal rupture, a key event in NLRP3 activation. Furthermore, calcium chelation prevents the recruitment of the adaptor protein ASC to the mitochondria, another crucial step in the assembly of a functional inflammasome complex. nih.gov Although these studies primarily used the non-fluorinated BAPTA-AM, 5,5'-difluoro BAPTA-AM is expected to exert similar effects due to its shared mechanism of intracellular calcium chelation.

Endothelial Cell Function, Migration, and Signaling Cascade Analysis

The migration of endothelial cells is a fundamental process in angiogenesis, and it is tightly regulated by various signaling pathways. Intracellular calcium has been identified as a key second messenger in this process. Research on human umbilical vein endothelial cells (HUVECs) has demonstrated that extracellular nucleotides like ATP and UTP can induce cell migration. nih.gov This migratory response is dependent on the phosphorylation of focal adhesion kinase (FAK). The use of BAPTA-AM revealed that chelating intracellular calcium inhibits both the nucleotide-induced phosphorylation of FAK and subsequent cell migration, confirming the calcium-dependency of this signaling cascade. nih.gov In addition to migration, BAPTA-AM has been used to show that calcium signaling in endothelial cells is a required event for the transendothelial migration of polymorphonuclear leukocytes. nih.gov

Table 2: Role of Intracellular Calcium in UTP-Induced Endothelial Cell Responses

| Cellular Response | Treatment | Observation | Reference |

|---|---|---|---|

| FAK Phosphorylation | 100 µM UTP | Increased phosphorylation | nih.gov |

| FAK Phosphorylation | 100 µM UTP + 10 µM BAPTA-AM | Inhibition of phosphorylation | nih.gov |

| Cell Migration | 10 µM UTP | Enhanced migration | nih.gov |

| Cell Migration | 10 µM UTP + 10 µM BAPTA-AM | Reduced migration | nih.gov |

Osteoclastogenesis and Bone Homeostasis Research

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. The differentiation of osteoclasts, a process known as osteoclastogenesis, is heavily reliant on intracellular calcium signaling. The key cytokine RANKL (Receptor Activator of Nuclear Factor-κB Ligand) triggers a cascade of events leading to osteoclast formation. Studies using BAPTA-AM have shown that it can inhibit RANKL-induced osteoclast differentiation from bone marrow macrophages (BMMs). nih.gov This inhibition is achieved by suppressing the RANKL-induced increase in intracellular calcium concentration. nih.gov This, in turn, prevents the activation of downstream signaling pathways, including the phosphorylation of ERK1/2, Akt, and p38 MAPK, which are crucial for osteoclastogenesis. nih.gov Furthermore, calcium signaling is essential for the nuclear translocation of NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1), a master transcription factor for osteoclast differentiation, and this process is blocked by calcium chelators like BAPTA-AM. koreamed.org

Table 3: Effect of BAPTA-AM on RANKL-Induced Signaling in Bone Marrow Macrophages

| Signaling Molecule | Treatment | Effect | Reference |

|---|---|---|---|

| Intracellular Ca2+ | RANKL | Increased | nih.gov |

| Intracellular Ca2+ | RANKL + BAPTA-AM | Increase abolished | nih.gov |

| Phosphorylated ERK1/2 | RANKL + BAPTA-AM | Inhibited | nih.gov |

| Phosphorylated Akt | RANKL + BAPTA-AM | Inhibited | nih.gov |

| Phosphorylated p38 MAPK | RANKL + BAPTA-AM | Inhibited | nih.gov |

Plant Cell Growth and Intracellular Calcium Gradient Perturbation

Polarized cell growth in plants, such as the elongation of pollen tubes, is critically dependent on a tip-focused intracellular calcium gradient. oup.comnih.gov 5,5'-difluoro-BAPTA has been used as a tool to investigate the relationship between this calcium gradient and pollen tube growth. In studies on lily pollen tubes, the injection of BAPTA-type buffers, including 5,5'-difluoro-BAPTA, led to the dissipation of the intracellular tip-focused calcium gradient. oup.com Concurrently, these treatments resulted in the reversible inhibition of pollen tube growth, the destruction of the typical zonation of organelles at the tip, and alterations in the normal patterns of cytoplasmic streaming. oup.com These findings provide strong evidence that a steep, tip-focused intracellular calcium gradient is essential for maintaining polarized growth in pollen tubes. oup.com

Cardiac Myocyte Electrophysiology and Ion Channel Current Investigation

In cardiac myocytes, intracellular calcium dynamics are intricately linked to the electrical activity of the cell, including the shape and duration of the action potential and the function of various ion channels. While some studies have utilized the general chelator BAPTA-AM, the principles apply to its difluoro derivative. For example, BAPTA-AM has been shown to lengthen the action potential duration (APD) in canine ventricular myocytes. jpp.krakow.plnih.gov This effect is, in part, attributed to a reduction in the Ca2+-dependent inactivation of the L-type Ca2+ current. jpp.krakow.plnih.gov However, BAPTA-AM was also found to directly inhibit the rapid delayed rectifier potassium current (IKr), an effect independent of its calcium-chelating properties. jpp.krakow.plnih.gov In rabbit ventricular myocytes, buffering intracellular calcium with BAPTA-AM was shown to abolish action potential duration alternans, a potential arrhythmogenic phenomenon. nih.gov These studies highlight the complex effects of intracellular calcium chelation on cardiac electrophysiology, involving both indirect effects through the modulation of calcium-dependent processes and direct effects on ion channels.

Table 4: Effect of BAPTA-AM on Canine Ventricular Myocyte Ion Currents and Action Potential

| Parameter | Treatment | Observation | Reference |

|---|---|---|---|

| Action Potential Duration (APD) | 5 µM BAPTA-AM | Lengthened | jpp.krakow.plnih.gov |

| Rapid Delayed Rectifier K+ Current (IKr) | 5 µM BAPTA-AM | Reduced | jpp.krakow.plnih.gov |

Probing Calcium-Dependent Cellular Processes

Cellular Morphogenesis and Developmental Shape Changes

Intracellular calcium signaling is a key regulator of cellular morphogenesis, the process by which cells acquire their shape. Studies have shown that chelating intracellular Ca²⁺ with BAPTA-AM derivatives can significantly impact developmental shape changes. For instance, in epidermal keratinocytes, buffering cytosolic Ca²⁺ with 5,5'-difluoro BAPTA-AM leads to a loss of the typical bilaterally symmetric morphology and a significant reduction in migration speed. biologists.com This demonstrates the critical role of precise calcium gradients in maintaining cell polarity and directed movement during processes like wound healing and development. biologists.com

In the context of neuronal development, Ca²⁺ signals are instrumental in guiding neurite extension and growth cone motility. biologists.com The standing gradients and transient fluctuations of intracellular Ca²⁺ at the leading edge of a migrating cell or a growing neurite provide essential directional information. biologists.com Disrupting these Ca²⁺ dynamics with chelators can therefore arrest these developmental processes.

Research on the human malaria parasite, Plasmodium falciparum, highlights the importance of calcium in its complex life cycle, which involves dramatic morphological transformations. harvard.edu While the exact mechanisms are still under investigation, it is clear that Ca²⁺ signaling is a critical component of the machinery that drives these changes. harvard.edu The development of reliable tools to probe calcium signaling in this organism is considered essential for understanding and potentially disrupting its pathogenesis. harvard.edu

Table 1: Effect of 5,5'-Difluoro-BAPTA-AM on Cellular Morphogenesis

| Cell Type/Organism | Experimental Observation | Reference |

|---|---|---|

| Epidermal Keratinocytes | Loss of bilateral symmetry, reduced migration speed. | biologists.com |

| Neurons | Implied disruption of neurite extension and growth cone motility. | biologists.com |

| Plasmodium falciparum | Implied role in developmental morphological changes. | harvard.edu |

Cytoskeletal Organization and Dynamics Modulation

The cytoskeleton, a dynamic network of protein filaments, is fundamental to cell shape, movement, and internal organization. Its assembly and rearrangement are tightly regulated by a variety of signaling molecules, including Ca²⁺. The use of BAPTA derivatives has revealed a complex relationship between intracellular Ca²⁺ and the cytoskeleton.

Some studies suggest that BAPTA compounds, including 5,5'-difluoro BAPTA, can induce depolymerization of both actin and microtubule networks. researchgate.net However, there is also evidence indicating that some of these effects on the cytoskeleton might be independent of BAPTA's calcium-chelating activity. researchgate.netresearchgate.net For example, a BAPTA derivative that was modified to reduce its Ca²⁺-chelating ability still caused microtubule depolymerization. researchgate.net This suggests that the aromatic rings of the BAPTA molecule itself may have direct effects on cytoskeletal components. researchgate.net

In osteoblasts, chelating intracellular calcium with BAPTA-AM was found to inhibit the increase in actin association with beads under applied force, indicating that calcium is required for force-induced actin rearrangement. scholaris.ca Furthermore, in response to oscillatory fluid flow, a stimulus that mimics the mechanical environment of bone, BAPTA-AM completely abolished the flow-induced increase in prostaglandin (B15479496) E2 (PGE₂) release, a process dependent on cytoskeletal integrity. nih.gov This highlights the role of intracellular calcium in mechanotransduction and the subsequent cellular responses involving the cytoskeleton.

Table 2: Research Findings on 5,5'-Difluoro-BAPTA-AM and Cytoskeletal Dynamics

| Cell Type | Experimental Condition | Key Finding | Reference |

|---|---|---|---|

| Various Cell Types | Incubation with BAPTA derivatives | Potent actin and microtubule depolymerizing activity observed. | researchgate.net |

| Human Fibroblasts | Application of force via ferric oxide beads | BAPTA-AM inhibited the force-induced increase in bead-associated actin. | scholaris.ca |

| MC3T3-E1 Osteoblasts | Oscillatory fluid flow | BAPTA-AM completely abolished the flow-induced increase in PGE₂ release. | nih.gov |

Analysis of Synaptic Transmission and Presynaptic Calcium Roles

Synaptic transmission, the process of communication between neurons, is critically dependent on a rapid and localized increase in presynaptic Ca²⁺ concentration following the arrival of an action potential. This Ca²⁺ influx triggers the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters. The use of cell-permeant Ca²⁺ chelators like BAPTA-AM and its derivatives has been instrumental in dissecting the precise role of presynaptic Ca²⁺ in this process.

Studies in rat hippocampal slices have shown that BAPTA-AM can reversibly attenuate excitatory synaptic transmission in a concentration-dependent manner. nih.govnih.gov This effect is attributed to the presynaptic accumulation of the chelator, which buffers the incoming Ca²⁺ and reduces neurotransmitter release. nih.gov The effectiveness of BAPTA-AM is dependent on its fast Ca²⁺-binding kinetics, as slower chelators like EGTA-AM have been shown to be less effective at diminishing synaptic transmission in young animals. nih.govubc.ca

Interestingly, the effect of BAPTA derivatives can vary with neuronal age. In aged hippocampal neurons, which are thought to have altered calcium homeostasis, BAPTA-AM can actually enhance synaptic transmission. ubc.cajneurosci.org This has been suggested to be due to a reduction in elevated basal presynaptic Ca²⁺ levels, which may in turn affect processes like vesicle availability and the activity of calcium-activated potassium channels that regulate action potential duration. jneurosci.org

Furthermore, research has utilized various BAPTA derivatives with different affinities for Ca²⁺ to probe the specific calcium requirements of different aspects of synaptic function. For example, a study using 5,5'-difluoro BAPTA-AM, among other derivatives, found that the effects on synaptic transmission in young versus aged rats were dependent on the chelator's Ca²⁺ affinity. jneurosci.org This underscores the utility of a range of BAPTA analogs for finely probing the intricate calcium-dependent mechanisms underlying synaptic communication.

Table 3: Impact of 5,5'-Difluoro-BAPTA-AM on Synaptic Transmission

| Preparation | Observation | Implication | Reference |

|---|---|---|---|

| Rat Hippocampal Slices (Young) | Attenuation of field excitatory postsynaptic potentials (fEPSPs). | Presynaptic Ca²⁺ buffering reduces neurotransmitter release. | nih.govubc.ca |

| Rat Hippocampal Slices (Aged) | Enhancement of fEPSPs. | Modulation of altered presynaptic Ca²⁺ homeostasis. | ubc.cajneurosci.org |

| Rat Hippocampal Slices | Effects on fEPSPs are dependent on the Ca²⁺ affinity of the BAPTA derivative. | Allows for fine-tuning the investigation of Ca²⁺-dependent synaptic processes. | jneurosci.org |

Applications in in Vivo Non Human Research Models

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy for Intracellular Calcium Determination

¹⁹F-NMR spectroscopy, in conjunction with 5,5'-Difluoro-BAPTA, provides a powerful method for quantifying intracellular Ca²⁺ levels in living tissues and organs. The chemical shift of the fluorine nuclei is sensitive to the binding of Ca²⁺, allowing for the discrimination between the Ca²⁺-bound and unbound forms of the chelator. This distinction enables the calculation of the free intracellular Ca²⁺ concentration.

Assessment of Cytosolic Free Calcium Concentrations in Specific Organs (e.g., Brain, Kidney, Spleen)

The application of 5,5'-Difluoro-BAPTA-AM and ¹⁹F-NMR has been notably demonstrated in studies of perfused organs, providing critical insights into cellular calcium homeostasis under physiological and pathological conditions. A seminal study in perfused ferret hearts successfully utilized this technique to measure cytosolic free Ca²⁺. nih.govnih.gov In this model, researchers were able to determine the baseline intracellular Ca²⁺ concentration in the resting myocardium. nih.gov

While the perfused heart model serves as a strong proof-of-concept, the application of this methodology to other organs such as the brain, kidney, and spleen in vivo is an area of ongoing research. The principles established in cardiac studies are theoretically transferable to other tissues, promising future advancements in our understanding of organ-specific calcium signaling.

Longitudinal Monitoring of Calcium Levels in Living Organisms

A significant advantage of ¹⁹F-NMR spectroscopy is its non-invasive nature, which theoretically permits the longitudinal monitoring of intracellular Ca²⁺ levels in the same living organism over time. This capability is crucial for studying the progression of diseases, the efficacy of therapeutic interventions, and the long-term effects of various stimuli on calcium homeostasis. While the technical feasibility for such longitudinal studies exists, specific in vivo research demonstrating long-term monitoring of Ca²⁺ with 5,5'-Difluoro-BAPTA-AM in animal models is an area that warrants further investigation.

Investigation of Neuroprotective Effects in Models of Ischemic Injury

Disturbances in intracellular Ca²⁺ homeostasis are a key feature of ischemic injury, where a massive influx of Ca²⁺ into neurons contributes to excitotoxicity and cell death. The broader class of BAPTA compounds, including the cell-permeant BAPTA-AM, has been investigated for its neuroprotective potential in models of ischemic injury. By chelating excess intracellular Ca²⁺, BAPTA-AM can mitigate the downstream deleterious effects of calcium overload.

Studies utilizing 5,5'-Difluoro-BAPTA-AM in perfused hearts have provided direct evidence of significant elevations in intracellular Ca²⁺ during ischemia. For instance, in a ferret heart model of global ischemia, the intracellular Ca²⁺ concentration more than tripled within 10-20 minutes of the ischemic insult. nih.govnih.gov This ability to quantify the ischemic-induced rise in Ca²⁺ underscores the utility of 5,5'-Difluoro-BAPTA-AM in studying the mechanisms of ischemic damage and in assessing the efficacy of potential neuroprotective agents.

Elucidation of Calcium-Dependent Physiological Responses in Animal Systems

The precise regulation of intracellular Ca²⁺ is fundamental to a vast array of physiological processes. 5,5'-Difluoro-BAPTA-AM has been instrumental in elucidating these calcium-dependent responses in animal systems. In the aforementioned perfused ferret heart studies, researchers were able to monitor changes in intracellular Ca²⁺ concentration in response to different pacing frequencies of the heart. nih.govnih.gov This demonstrated a direct correlation between the frequency of contraction and the time-averaged intracellular Ca²⁺ levels, providing quantitative data on excitation-contraction coupling. nih.gov

The ability to measure subtle changes in intracellular Ca²⁺ in response to physiological stimuli makes 5,5'-Difluoro-BAPTA-AM a powerful probe for dissecting the intricate roles of calcium signaling in vivo.

Research Findings on Intracellular Calcium Concentrations in Perfused Ferret Hearts

| Condition | Mean Intracellular Ca²⁺ Concentration (nM) | Key Findings |

| Resting State | 104 | Establishes a baseline for cytosolic free calcium in the myocardium. nih.gov |

| Pacing (0.6-4 Hz) | Increased | Demonstrates a positive correlation between heart rate and intracellular calcium levels. nih.gov |

| Global Ischemia (10-20 min) | > 300 | Reveals a significant and rapid rise in intracellular calcium during ischemic conditions. nih.govnih.gov |

| Reperfusion | Return towards control | Shows that the ischemic-induced calcium overload is reversible upon restoration of blood flow. nih.govnih.gov |

Table 1. This table summarizes the key findings from studies using 5,5'-Difluoro-BAPTA-AM and ¹⁹F-NMR to measure intracellular calcium concentrations in perfused ferret hearts under various physiological and pathological conditions. The data highlights the dynamic nature of intracellular calcium and its response to external stimuli and ischemic insult.

Advanced Methodologies and Experimental Design in 5,5 Difluor Bapta Am Research

Strategies for Optimal Intracellular Loading and Retention

Utilization of Solubilizing Agents (e.g., Pluronic F-127) for Enhanced Delivery

The hydrophobic nature of AM esters like 5,5'-Difluoro-BAPTA-AM presents a challenge for delivery in aqueous cell culture media. To overcome this, the non-ionic surfactant Pluronic F-127 is widely employed as a solubilizing agent to facilitate more efficient and uniform loading into cells. interchim.frbiotium.com Pluronic F-127 helps to disperse the hydrophobic AM ester molecules, preventing their aggregation and improving their availability for passive diffusion across the plasma membrane. biotium.combiotium.com

The general procedure involves first dissolving the 5,5'-Difluoro-BAPTA-AM in an anhydrous organic solvent, typically dimethyl sulfoxide (DMSO), to create a concentrated stock solution. biotium.com This stock solution is then mixed with a solution of Pluronic F-127 before being diluted to the final working concentration in the desired buffer or cell culture medium. biotium.com This method enhances the loading efficiency, allowing for lower effective concentrations of the chelator and reducing potential off-target effects. nih.gov

Table 1: Typical Protocol for Loading Cells with 5,5'-Difluoro-BAPTA-AM using Pluronic F-127

| Step | Action | Purpose |

|---|---|---|

| 1 | Prepare a 1-5 mM stock solution of 5,5'-Difluoro-BAPTA-AM in anhydrous DMSO. | To create a concentrated, water-free stock that prevents premature hydrolysis of the AM ester. |

| 2 | Prepare a 10-20% (w/v) stock solution of Pluronic F-127 in either sterile water or DMSO. | To create a stock solution of the dispersing agent. |

| 3 | Immediately before use, mix equal volumes of the 5,5'-Difluoro-BAPTA-AM stock and the Pluronic F-127 stock. | To coat the hydrophobic AM ester molecules with the surfactant, aiding their dispersion in aqueous media. |

| 4 | Dilute the mixture from Step 3 into the final cell culture medium or buffer to the desired working concentration (typically 1-10 µM). | To prepare the final loading solution for application to the cells. |

| 5 | Replace the existing cell medium with the loading solution and incubate for a period ranging from 10 to 60 minutes at 37°C or room temperature. | To allow for passive diffusion of the AM ester across the cell membrane. |

This table presents a generalized protocol; optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Methodologies for Verifying Intracellular Loading and Esterase Activity

Confirming that 5,5'-Difluoro-BAPTA-AM has not only entered the cell but has also been converted to its active form by intracellular esterases is critical for data interpretation. The AM ester itself does not bind calcium; its function is entirely dependent on the successful cleavage of the AM groups by these enzymes. biotium.cominterchim.fr

One advanced method to directly monitor this cleavage event involves ratiometric Raman sensing. nih.gov Researchers have developed sensitive probes with a difluorophenol scaffold similar to that in 5,5'-Difluoro-BAPTA. These probes contain an AM group whose cleavage by esterases induces a significant and measurable shift in the Raman signal. nih.gov This technique allows for the ratiometric detection of the probe before and after its interaction with esterase enzymes, providing a quantitative measure of intracellular esterase activity. nih.govstrath.ac.uk A key control for this method is to compare the Raman signal in live cells with that in fixed cells, where esterase activity is abolished. In fixed cells, no shift in the Raman signal is observed, confirming that the change is dependent on viable enzymatic activity. nih.gov

Table 2: Verification of Esterase Activity using Raman Sensing

| Condition | Probe State | Expected Outcome | Rationale |

|---|---|---|---|

| Live Cells | AM Ester Probe | A Raman signal shift is detected over time. | Active intracellular esterases cleave the AM group, altering the molecular structure and thus its Raman spectrum. nih.gov |

Integration with Real-time Calcium-Sensing Techniques

Concurrent Application with Fluorescent Calcium Indicators for Imaging

While 5,5'-Difluoro-BAPTA is a non-fluorescent chelator, it is a powerful tool when used in conjunction with fluorescent calcium indicators such as Fura-2, Fluo-4, or Oregon Green BAPTA. interchim.fradipogen.comnih.gov A primary application of this concurrent approach is to establish a baseline or "zero calcium" condition within the cell. interchim.frthermofisher.com By pre-loading cells with a high concentration of 5,5'-Difluoro-BAPTA-AM, researchers can effectively buffer any changes in intracellular free calcium, essentially clamping the concentration at a resting or near-zero level. thermofisher.com

When a fluorescent indicator is then loaded into these cells, its resulting fluorescence corresponds to the signal in the absence of calcium (Fmin). This is a critical calibration parameter used to convert fluorescence ratios or intensity changes into absolute calcium concentrations. interchim.frthermofisher.com This dual-loading technique is essential for quantitative calcium imaging, allowing for a more accurate determination of the true magnitude of calcium signals. researchgate.net

Table 3: Dual-Loading Strategy for Calcium Imaging Calibration

| Reagent 1 | Reagent 2 | Experimental Purpose |

|---|

Combination with Electrophysiological Techniques for Ion Current Analysis

In the field of electrophysiology, particularly using the patch-clamp technique, controlling the intracellular calcium concentration is often necessary to isolate and study specific ion currents. nih.govqueens.org 5,5'-Difluoro-BAPTA, when included in the internal pipette solution, can clamp intracellular calcium levels, thereby allowing researchers to investigate ion channel activity independent of modulation by calcium-dependent signaling pathways. nih.govnih.gov

This is particularly useful for studying voltage-gated ion channels without the confounding influence of calcium-activated channels. However, studies have shown that BAPTA and its derivatives can have direct, calcium-independent effects on certain ion channels. For example, BAPTA has been observed to directly modulate the activity of ANO6 calcium-activated chloride channels and certain potassium channels, independent of its ability to chelate calcium. nih.govnih.gov This highlights the necessity of designing careful control experiments to distinguish between effects caused by calcium buffering and those caused by a direct interaction of the chelator with the channel protein. nih.gov

Designing Control Experiments for Calcium-Independent Effects

A growing body of evidence indicates that BAPTA and its derivatives can exert significant biological effects that are unrelated to their calcium-chelating properties. nih.govnih.gov These off-target effects can confound the interpretation of experiments designed to probe the role of calcium signaling. Documented calcium-independent effects include the depolymerization of both actin and microtubule cytoskeletons, depletion of cellular ATP pools, and direct inhibition of enzymes like PFKFB3. nih.govresearchgate.netkuleuven.be

Table 4: Experimental Design for Controlling Calcium-Independent Effects

| Experimental Condition | Compound Used | Purpose |

|---|---|---|

| Primary Experiment | 5,5'-Difluoro-BAPTA-AM | To test the effect of intracellular calcium chelation on a specific cellular process. |

| Negative Control | Low-Affinity BAPTA Analog (e.g., D-BAPTA AM) | To determine if the observed effect is independent of calcium binding. If the same effect is observed, it suggests an off-target mechanism. nih.gov |

Comparative Studies with Low-Affinity BAPTA Analogues

In the investigation of cellular calcium (Ca²⁺) signaling, the selection of an appropriate chelator is critical. While 5,5'-Difluoro-BAPTA is a high-affinity buffer, comparative studies often employ a range of BAPTA analogues with varying affinities to dissect the nuances of Ca²⁺ dynamics. Low-affinity analogues are particularly valuable in experimental contexts characterized by large and rapid Ca²⁺ transients, where a high-affinity buffer like 5,5'-Difluoro-BAPTA might become saturated and obscure the true dynamics of the signal. thermofisher.com

The rationale for using low-affinity derivatives is to attenuate, rather than eliminate, Ca²⁺ signals, allowing researchers to study cellular phenomena associated with substantial, localized calcium influxes. thermofisher.com These analogues can buffer large increases in intracellular Ca²⁺ without being overwhelmed, providing a more accurate experimental window into high-concentration Ca²⁺ dynamics. thermofisher.com For instance, derivatives with intermediate affinity, such as 5,5'-dibromo BAPTA, are used to study Ca²⁺ mobilization and protect neurons from excitotoxic injury without completely suppressing intracellular Ca²⁺ levels. thermofisher.com

The core BAPTA structure has been systematically modified to create a family of chelators with a wide spectrum of calcium binding affinities, allowing for the selection of a buffer best suited for specific experimental questions. nih.gov A comparison of the dissociation constants (Kd) for Ca²⁺ of 5,5'-Difluoro-BAPTA and other common analogues highlights these differences. A lower Kd value signifies higher affinity for calcium.

| BAPTA Analogue | Reported Ca²⁺ Dissociation Constant (Kd) | Relative Affinity Compared to 5,5'-Difluoro-BAPTA |

|---|---|---|

| 5,5'-Dimethyl BAPTA | ~40 nM | Higher |

| BAPTA | ~160 nM | Higher |

| 5,5'-Difluoro BAPTA | ~635-705 nM thermofisher.com | Reference |

| 5,5'-Dibromo BAPTA | ~1.6 µM thermofisher.com | Lower |

| Tetrafluoro-BAPTA (TF-BAPTA) | ~65 µM nih.gov | Much Lower |

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength. thermofisher.com

Studies have utilized this range of affinities to distinguish between Ca²⁺-dependent and Ca²⁺-independent cellular effects. For example, by comparing the effects of high-affinity BAPTA with a very low-affinity analogue like TF-BAPTA (which has a Kd ~600-fold higher than basal cytosolic Ca²⁺), researchers can determine if an observed cellular response is due to Ca²⁺ buffering or a different, off-target effect of the BAPTA molecule itself. nih.gov

Employment of Non-Chelating BAPTA Derivatives as Controls

A critical consideration in experiments using any BAPTA derivative is the potential for off-target effects that are independent of Ca²⁺ chelation. nih.govnih.gov The BAPTA molecule itself, once hydrolyzed and trapped within the cell, could interact with cellular components in a manner unrelated to its buffering capacity. nih.govnih.gov To address this, rigorous experimental design incorporates controls that can distinguish between Ca²⁺-dependent and Ca²⁺-independent phenomena.

The ideal control is a molecule structurally similar to BAPTA that is also loaded into cells via its AM ester form and subsequently trapped, but which lacks the ability to bind Ca²⁺. Such a control allows researchers to isolate effects caused by the presence of the BAPTA backbone from those caused by the buffering of intracellular calcium.

One such derivative, D-BAPTA, was specifically designed for this purpose. In D-BAPTA, one of the acetic acid groups essential for chelating activity is substituted with a methyl group. researchgate.net This modification has been shown to drastically reduce the molecule's Ca²⁺ chelating capacity inside the cell. researchgate.net Experiments using D-BAPTA demonstrated that certain effects on the cytoskeleton, previously attributed to BAPTA, were in fact independent of calcium chelation, as the non-chelating D-BAPTA produced the same outcome. researchgate.net

In other studies, BAPTA analogues with extremely low affinity for Ca²⁺, such as Tetrafluoro-BAPTA (TF-BAPTA), have been employed as functional non-chelating controls. nih.gov With a Kd of approximately 65 µM, TF-BAPTA has a 400-fold lower affinity for Ca²⁺ than standard BAPTA and is unable to significantly buffer resting cytosolic Ca²⁺ levels of around 100 nM. nih.gov The use of TF-BAPTA as a control was crucial in demonstrating that BAPTA could induce apoptosis in certain cancer cells through a Ca²⁺-independent mechanism involving the direct inhibition of the enzyme PFKFB3. nih.gov These findings underscore the necessity of using proper controls to avoid misinterpreting the cellular effects of BAPTA. nih.gov

Methodologies for Calibration of Intracellular Calcium Measurements

Accurate quantification of intracellular Ca²⁺ concentrations ([Ca²⁺]i) requires careful calibration of the fluorescent indicators used for measurement. The fluorescence properties of these indicators can be influenced by the intracellular environment, necessitating in situ calibration procedures to determine key parameters. aatbio.com The primary methods for calibration involve either creating a series of standard Ca²⁺ solutions in vitro or manipulating the [Ca²⁺]i within the experimental cells themselves.

In Vitro Calibration with Buffer Solutions: This widespread technique involves preparing a set of calibration buffers with precisely known free Ca²⁺ concentrations. aatbio.com This is typically achieved by mixing a Ca²⁺-free buffer (e.g., 10 mM K₂EGTA) and a Ca²⁺-saturating buffer (e.g., 10 mM CaEGTA) in varying proportions. thermofisher.comaatbio.com The fluorescence of the indicator is measured in each solution, allowing for the determination of its dissociation constant (Kd) and the fluorescence values at zero (Fmin) and saturating (Fmax) Ca²⁺ levels. aatbio.com This method, often called the reciprocal dilution method, minimizes errors related to indicator concentration. aatbio.com

In Situ (or In Vivo) Calibration with Ionophores: This approach aims to calibrate the indicator within the cellular environment where the measurements are taken. ionoptix.com After loading the cells with the Ca²⁺ indicator, a calcium ionophore such as ionomycin (B1663694) or A-23187 is used. ionoptix.comnih.gov Ionophores are molecules that transport ions across cell membranes, effectively equilibrating the intracellular and extracellular Ca²⁺ concentrations. nih.gov

The calibration procedure typically involves two steps:

Determination of Fmin: Cells are exposed to a Ca²⁺-free medium containing an ionophore and a high concentration of a Ca²⁺ chelator like EGTA or BAPTA. This drives the intracellular free Ca²⁺ to near-zero levels, and the resulting fluorescence is recorded as Fmin. nih.gov

Determination of Fmax: Subsequently, the cells are exposed to a medium containing the ionophore and a high, saturating concentration of Ca²⁺. This floods the cell with calcium, fully binding the indicator, and the resulting fluorescence is recorded as Fmax. ionoptix.comnih.gov

Once Fmin, Fmax, and the Kd of the indicator are known, the intracellular Ca²⁺ concentration can be calculated from the measured fluorescence (F) using the Grynkiewicz equation for single-wavelength indicators:

[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

For ratiometric indicators like Fura-2, a similar equation is used based on fluorescence ratios (R) and their minimum (Rmin) and maximum (Rmax) values. ionoptix.com Careful determination of these calibration constants under conditions that closely match the experiment is essential for obtaining accurate and reproducible calcium measurements. ionoptix.com

| Methodology | Principle | Key Reagents | Parameters Determined |

|---|---|---|---|

| In Vitro Calibration | Measure indicator fluorescence in buffer solutions of known [Ca²⁺]. | Ca²⁺/EGTA buffer solutions, indicator salt form. aatbio.comthermofisher.com | Kd, Fmin, Fmax |

| In Situ Calibration | Manipulate [Ca²⁺] within the cell to determine minimal and maximal fluorescence. | Ca²⁺ Ionophores (e.g., Ionomycin), EGTA/BAPTA, Ca²⁺-saturating solution. ionoptix.comnih.gov | Fmin, Fmax (within the cell) |

Considerations for Limitations and Nuances in Research Application of 5,5 Difluor Bapta Am

Challenges in Data Interpretation Due to Exogenous Calcium Buffering

The primary purpose of using 5,5'-difluoro-BAPTA-AM is to act as an exogenous intracellular calcium buffer, allowing researchers to control and clamp cytosolic calcium concentrations. biotium.comthomassci.com The AM ester form is membrane-permeable and, once inside the cell, is cleaved by cytoplasmic esterases into its active, calcium-binding form. biotium.comthomassci.com While this is a powerful technique to probe the function of calcium, it introduces significant challenges to data interpretation.

The central challenge lies in definitively attributing an observed cellular response to the buffering of calcium alone. nih.gov When a researcher introduces 5,5'-difluoro-BAPTA-AM and observes a change, it is tempting to conclude that the change is a direct result of preventing a calcium-dependent process. However, as outlined above, the chelator itself may be directly interacting with other cellular components to cause the effect. nih.govnih.gov Therefore, simply observing an effect in the presence of the chelator is insufficient evidence to prove a causal link to calcium signaling. The artificial buffering can also lead to unintended consequences, such as depleting intracellular calcium stores over the long term, which may itself trigger cellular responses unrelated to the acute signaling events under investigation. nih.gov

Importance of Rigorous Experimental Controls and Validation in Studies

Key control strategies include:

Use of Structurally Related, Non-Chelating Analogs: The most effective control involves using a BAPTA derivative that is structurally similar but has been chemically modified to have little or no affinity for calcium. nih.gov Observing the same cellular effect with both the active chelator and the non-chelating analog strongly suggests the effect is independent of calcium buffering. nih.gov

Employing Alternative Ca²⁺ Depletion Methods: Comparing the effects of 5,5'-difluoro-BAPTA-AM with other methods of lowering intracellular calcium, such as using ionophores in calcium-free media, can help distinguish between effects of chelation and other off-target actions. jst.go.jp If different methods of calcium reduction yield different results, it suggests the chelator has unique, non-specific effects.

Using Chelators with Different Kinetics and Affinities: Comparing the effects of BAPTA derivatives, which are fast buffers, with slower buffers like EGTA can provide additional insight. frontiersin.org If a rapid, localized calcium signal is hypothesized to be critical, a fast buffer like 5,5'-difluoro-BAPTA should be more effective at inhibiting the response than a slow buffer like EGTA.

Ultimately, researchers must move beyond simply using 5,5'-difluoro-BAPTA-AM as a blunt tool to inhibit calcium signaling. A multi-faceted approach, incorporating carefully chosen controls and validation experiments, is essential to dissect the true role of calcium in a given biological process and to avoid the pitfalls of misinterpreting off-target effects. nih.gov

Future Research Trajectories and Emerging Applications of 5,5 Difluor Bapta Am

Advancing Understanding of Specific Intracellular Calcium Signaling Pathways

5,5'-Difluoro-BAPTA-AM is instrumental in studies requiring the manipulation of intracellular Ca²⁺ levels to understand its role in specific physiological and pathophysiological processes. biotium.combioscience.co.uk Its utility stems from its properties as a fluorinated derivative of BAPTA, which allows for the measurement of free calcium levels using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govfishersci.com This capability has been crucial in various research areas.

Future investigations will likely continue to leverage 5,5'-Difluoro-BAPTA-AM to explore nuanced Ca²⁺ dynamics in:

Neuroscience: Building on studies where BAPTA derivatives have been used to reduce early excitotoxic and ischemic neuronal injury in both in vitro and in vivo models. nih.gov Research has shown that the neuroprotective effects of these chelators are related to their affinity for Ca²⁺, providing direct evidence that intracellular Ca²⁺ overload is a key trigger in early neurodegeneration. nih.gov Further studies could dissect the precise role of Ca²⁺ transients in different neuronal compartments and their contribution to the progression of neurodegenerative diseases. The compound has also been used to probe differences in calcium homeostasis in hippocampal neurons of young versus aged rats, suggesting its utility in studying the mechanisms of aging. jneurosci.org

Cardiovascular Physiology: 5,5'-Difluoro-BAPTA has been successfully used to measure steady-state intracellular free calcium levels in isolated adult heart cells and intact perfused hearts. nih.govpnas.org These studies have demonstrated that while heart cells maintain very low resting Ca²⁺ levels, they are susceptible to derangement from changes in the extracellular environment. nih.gov It has also been employed to investigate whether failures in activator Ca²⁺ transients are responsible for the phenomenon of "stunned" postischemic myocardium. ahajournals.org Future work could focus on its application in more complex models of heart failure and arrhythmias, clarifying the role of aberrant Ca²⁺ handling in these conditions.

Cellular Metabolism and Disease: Recent studies have implicated intracellular Ca²⁺ signaling in the regulation of cancer cell survival. For instance, BAPTA analogs have been used to investigate apoptosis in lymphoma cell lines. nih.gov While some research indicates that the effects of BAPTA might be independent of its calcium-chelating properties in certain contexts, this opens new avenues to explore the off-target effects and potentially new mechanisms of action for this class of molecules. nih.govresearchgate.net

Plant Biology: The role of Ca²⁺ gradients in polarized cell growth is a key area of investigation. 5,5'-Difluoro-BAPTA has been part of a suite of BAPTA-type buffers used to study the relationship between extracellular Ca²⁺ influx and the intracellular Ca²⁺ gradient in growing lily pollen tubes. oup.com These experiments have provided evidence that open Ca²⁺ channels at the tip of the pollen tube are crucial for growth. oup.com Future studies may use this tool to explore Ca²⁺ signaling in response to various environmental cues and stresses in plants.

Exploration of Modified BAPTA-AM Probes for Enhanced Research Specificity

The foundational structure of BAPTA has inspired the development of numerous derivatives, each with distinct Ca²⁺ binding affinities and research applications. interchim.fr The modification of the BAPTA molecule is a vibrant area of research aimed at overcoming the limitations of existing probes and creating tools with enhanced specificity, different detection modalities, and improved utility for in vivo applications. mit.eduresearchgate.net

Probes for Magnetic Resonance Imaging (MRI): A significant advancement has been the use of fluorinated BAPTA analogs, including 5,5'-difluoro-BAPTA, as Ca²⁺ sensors for ¹⁹F MRI. mit.edunih.gov This technique allows for non-invasive, deep-tissue imaging of Ca²⁺ dynamics, a feat not possible with traditional optical imaging. nih.gov A clever strategy known as Chemical Exchange Saturation Transfer (CEST) has been developed to amplify the detection signal, enabling the visualization of micromolar concentrations of Ca²⁺. mit.edunih.govacs.org Research has demonstrated the ability to distinguish between Ca²⁺, magnesium, and zinc ions using this method. nih.gov Future efforts are directed at creating probes that can simultaneously measure multiple analytes and improving the temporal resolution of CEST-based detection. nih.gov Further modifications, such as adding more fluorine atoms to the BAPTA backbone (e.g., 5,5′,6,6′-tetrafluoro-BAPTA), have enabled the specific and simultaneous detection of other metal ions like Zn²⁺ and Fe²⁺. acs.org

Tuning Calcium Affinity: The affinity of BAPTA for Ca²⁺ can be altered by substituting different chemical groups on its benzene (B151609) rings. nih.govinterchim.fr This has led to a panel of chelators with a range of dissociation constants (Kd), allowing researchers to buffer Ca²⁺ in specific concentration ranges relevant to different biological questions. biotium.comoup.com For example, lower-affinity chelators are useful for studying cellular processes involving high concentrations of calcium. interchim.fropen.ac.uk

| BAPTA Derivative | Reported Ca²⁺ Dissociation Constant (Kd) | Key Research Application/Characteristic | Reference |

|---|---|---|---|

| 5,5'-Dimethyl-BAPTA | 0.15 µM | High-affinity chelator. | oup.com |

| BAPTA | 0.21 µM | Standard high-affinity chelator. | oup.com |

| 5,5'-Difluoro-BAPTA (5F-BAPTA) | 0.25 µM - 500 nM | Used for ¹⁹F-NMR studies; considered a higher-affinity buffer in some contexts. | nih.govoup.com |

| 5,5'-Dibromo-BAPTA | 1.5 µM | Lower-affinity chelator, used to study Ca²⁺ shuttling. | oup.cominterchim.fr |

| 4,4'-Difluoro-BAPTA | 1.7 µM | Lower-affinity chelator. | oup.com |

| 5-Methyl, 5'-Nitro-BAPTA | 22 µM | Low-affinity chelator. | oup.com |

Addressing Off-Target Effects: Studies have revealed that BAPTA and its analogs can have effects independent of their Ca²⁺ chelation activity, such as depolymerizing actin and microtubules. researchgate.net This highlights the critical need for careful controls and the development of new probes that are more specific. Future research will involve designing BAPTA derivatives where the structural components responsible for off-target effects are modified without compromising the chelating function. open.ac.uk Another strategy involves encapsulating BAPTA-AM in nanoparticles, such as liposomes, to improve delivery and prevent non-specific hydrolysis in the extracellular space. nih.gov

Expanding Research Utility in Complex Non-Human Biological Systems and Disease Models

The transition from single-cell studies to complex tissues and whole-organism models is a major goal in biomedical research. 5,5'-Difluoro-BAPTA-AM and its modified counterparts are becoming increasingly important in this endeavor.

In Vivo Disease Models: The ability to deliver cell-permeant Ca²⁺ chelators intravenously has enabled their use in live animal models. nih.gov In a rat model of focal cortical ischemia, systemically administered permeant BAPTA analogs, including 5,5'-difluoro BAPTA, were shown to accumulate in neurons and provide significant neuroprotection, reducing the volume of cortical infarction. nih.gov In another study, BAPTA-AM was used in mice to investigate the role of intracellular Ca²⁺ currents in the behavioral effects of ethanol (B145695), finding that it could prevent locomotor stimulation and reduce ethanol consumption. nih.gov A promising therapeutic application has been explored using liposome (B1194612) nanoparticles loaded with BAPTA-AM to treat acute pancreatitis models by eliminating intracellular Ca²⁺ overload. nih.gov

Intact Organ and Tissue Preparations: 5,5'-Difluoro-BAPTA has been essential for measuring Ca²⁺ dynamics in intact, perfused ferret hearts. pnas.orgahajournals.org This ex vivo setup allows for the study of cardiac physiology and pathophysiology under conditions that more closely mimic the in vivo environment. pnas.org Similarly, studies on hippocampal slices from rats have used BAPTA derivatives to explore age-related changes in synaptic transmission and calcium homeostasis. jneurosci.org

Molecular fMRI Development: The development of Ca²⁺-sensitive MRI probes based on fluorinated BAPTA derivatives is a key step toward molecular functional MRI (fMRI). mit.edunih.gov This technology aims to bridge the gap between cellular/molecular neurobiology and whole-brain imaging by directly mapping molecular events rather than relying on the hemodynamic responses measured by conventional fMRI. nih.gov While significant hurdles remain, particularly in probe delivery and sensitivity, the continued development of these agents holds the potential to revolutionize the study of brain function in complex animal models and, eventually, perhaps in humans. mit.edunih.gov

Q & A

Q. How can researchers leverage this compound data to refine predictive models of calcium-dependent apoptosis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.